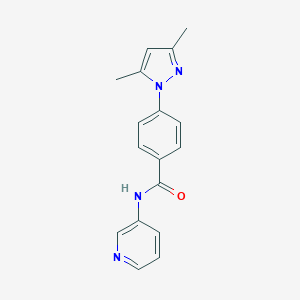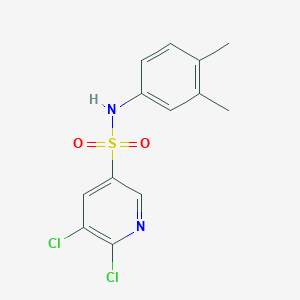![molecular formula C16H18ClN3O B385556 5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile CAS No. 628274-01-1](/img/structure/B385556.png)
5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile is a synthetic organic compound with the molecular formula C16H18ClN3O and a molecular weight of 303.78662 g/mol . This compound is characterized by the presence of an oxazole ring, a chlorobenzyl group, and an ethylpropyl side chain. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and an appropriate nucleophile.
Attachment of the Ethylpropyl Side Chain: The ethylpropyl side chain can be attached through an alkylation reaction using 1-bromo-2-methylpropane and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-[(2-Bromobenzyl)amino]-2-(1-ethylpropyl)-1,3-oxazole-4-carbonitrile
- 5-[(2-Fluorobenzyl)amino]-2-(1-ethylpropyl)-1,3-oxazole-4-carbonitrile
- 5-[(2-Methylbenzyl)amino]-2-(1-ethylpropyl)-1,3-oxazole-4-carbonitrile
Uniqueness
5-[(2-Chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.
特性
CAS番号 |
628274-01-1 |
|---|---|
分子式 |
C16H18ClN3O |
分子量 |
303.78g/mol |
IUPAC名 |
5-[(2-chlorophenyl)methylamino]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H18ClN3O/c1-3-11(4-2)15-20-14(9-18)16(21-15)19-10-12-7-5-6-8-13(12)17/h5-8,11,19H,3-4,10H2,1-2H3 |
InChIキー |
LXSWVSGUZDKXIK-UHFFFAOYSA-N |
SMILES |
CCC(CC)C1=NC(=C(O1)NCC2=CC=CC=C2Cl)C#N |
正規SMILES |
CCC(CC)C1=NC(=C(O1)NCC2=CC=CC=C2Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5,6-Dichloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385475.png)
![1-[(5,6-Dichloro-3-pyridinyl)sulfonyl]indoline](/img/structure/B385477.png)




![N-benzyl-2-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]acetamide](/img/structure/B385488.png)
![6-mercapto-4-oxo-1-phenyl-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B385491.png)
![2-[5-(4-Bromophenyl)-2-furyl]-6-mercapto-1-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B385492.png)

![2-[5-(2-Chlorophenyl)-2-furyl]-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B385494.png)


